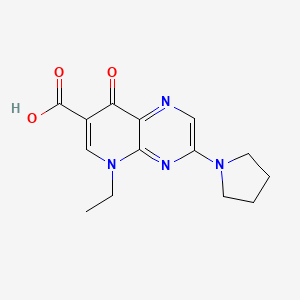![molecular formula C11H12ClN3O2 B8579642 Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B8579642.png)
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry . The presence of the triazole and pyridine rings in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-chloro-1,2,4-triazole with a pyridine derivative in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield . The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while hydrolysis will yield the corresponding carboxylic acid .
Aplicaciones Científicas De Investigación
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: The compound is used to study the biological activity of triazolopyridine derivatives.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrially relevant molecules.
Mecanismo De Acción
The mechanism of action of Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The triazole and pyridine rings can interact with various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring but differ in the fused ring system.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have a thiadiazine ring fused to the triazole ring.
Uniqueness
Tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is unique due to the presence of the chlorine atom and the tert-butyl ester group, which confer specific chemical properties and reactivity . These features make it a valuable scaffold for the development of novel pharmacologically active compounds .
Propiedades
Fórmula molecular |
C11H12ClN3O2 |
|---|---|
Peso molecular |
253.68 g/mol |
Nombre IUPAC |
tert-butyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)7-4-8(12)9-14-13-6-15(9)5-7/h4-6H,1-3H3 |
Clave InChI |
GRKCWCZUYCFYCY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CN2C=NN=C2C(=C1)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-](/img/structure/B8579649.png)

![Methyl 6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8579662.png)

